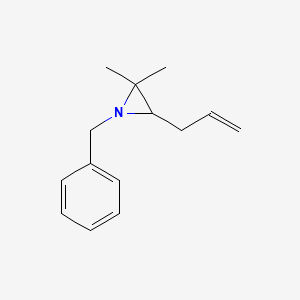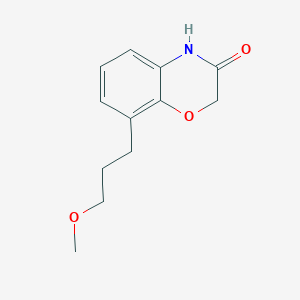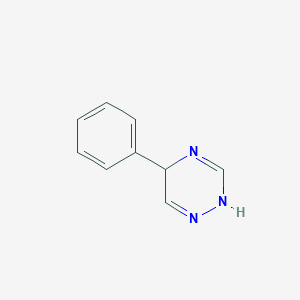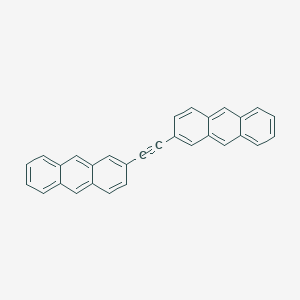
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- is a complex organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a phenylmethyl group, a propenyl group, and two methyl groups attached to the aziridine ring, making it a unique and versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an appropriate amine with an epoxide or halide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine ring without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.
化学反应分析
Types of Reactions
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aziridines or other functionalized derivatives.
科学研究应用
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- involves its high reactivity due to ring strain. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and functional groups. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Epoxides: Three-membered oxygen-containing heterocycles with comparable ring strain and reactivity.
Cyclopropanes: Three-membered carbon-containing rings with similar strain but different chemical properties.
Uniqueness
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- is unique due to its specific substituents, which confer distinct reactivity and properties compared to other aziridines and similar compounds. The presence of the phenylmethyl and propenyl groups allows for unique interactions and transformations, making it a valuable compound in various applications.
属性
CAS 编号 |
831200-96-5 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC 名称 |
1-benzyl-2,2-dimethyl-3-prop-2-enylaziridine |
InChI |
InChI=1S/C14H19N/c1-4-8-13-14(2,3)15(13)11-12-9-6-5-7-10-12/h4-7,9-10,13H,1,8,11H2,2-3H3 |
InChI 键 |
PAOFBXAMLWDPQB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N1CC2=CC=CC=C2)CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)

